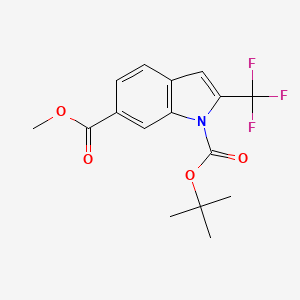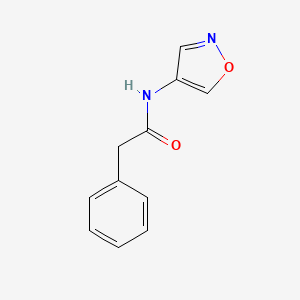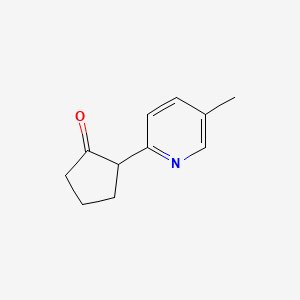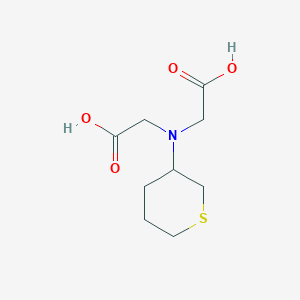
2,2'-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a dihaloalkane to form the thiopyran ring, followed by functionalization to introduce the diacetic acid moiety. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrogen atoms on the thiopyran ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Scientific Research Applications
2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or sulfur metabolism.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the diacetic acid moiety can interact with metal ions or other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid: Another thiopyran derivative with a carboxylic acid group.
Tetrahydro-2H-thiopyran-3-acetic acid: Similar structure but with an acetic acid group instead of diacetic acid.
Tetrahydro-2H-thiopyran-4-amine: Contains an amine group instead of the diacetic acid moiety.
Uniqueness
2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid is unique due to the presence of both the thiopyran ring and the diacetic acid moiety
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-[carboxymethyl(thian-3-yl)amino]acetic acid |
InChI |
InChI=1S/C9H15NO4S/c11-8(12)4-10(5-9(13)14)7-2-1-3-15-6-7/h7H,1-6H2,(H,11,12)(H,13,14) |
InChI Key |
UWTQKYQORYZRMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


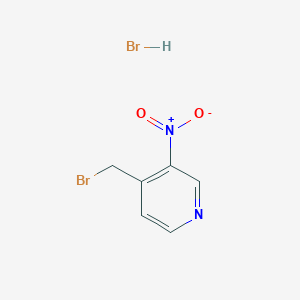
![4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12995464.png)


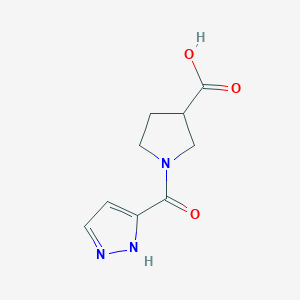

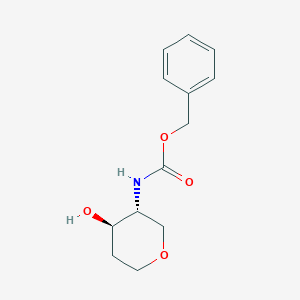
![5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B12995494.png)

